molecular formula C22H27N3O4S B15132688 N-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-(p-tolyl)piperidine-1-carboxamide

N-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Cat. No.: B15132688
M. Wt: 429.5 g/mol
InChI Key: ZDDQCPBQNXVEOG-UHFFFAOYSA-N
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Description

N-[4-(dimethylsulfamoyl)benzoyl]-N-(4-methylphenyl)piperidine-1-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring, a benzoyl group, and a dimethylsulfamoyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylsulfamoyl)benzoyl]-N-(4-methylphenyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylsulfamoyl)benzoic acid with 4-methylphenylpiperidine-1-carboxamide under specific conditions such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylsulfamoyl)benzoyl]-N-(4-methylphenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds depending on the specific reaction conditions .

Scientific Research Applications

N-[4-(dimethylsulfamoyl)benzoyl]-N-(4-methylphenyl)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(dimethylsulfamoyl)benzoyl]-N-(4-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylsulfamoyl)benzoyl]-N-(4-methylphenyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H27N3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

N-[4-(dimethylsulfamoyl)benzoyl]-N-(4-methylphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C22H27N3O4S/c1-17-7-11-19(12-8-17)25(22(27)24-15-5-4-6-16-24)21(26)18-9-13-20(14-10-18)30(28,29)23(2)3/h7-14H,4-6,15-16H2,1-3H3

InChI Key

ZDDQCPBQNXVEOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C(=O)N3CCCCC3

Origin of Product

United States

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